Methyl(2-propoxynaphthalen-1-yl)sulfane
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Overview
Description
Methyl(2-propoxynaphthalen-1-yl)sulfane is an organic compound with the molecular formula C14H16OS. It belongs to the class of sulfane compounds, which are characterized by the presence of a sulfur atom bonded to an organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-propoxynaphthalen-1-yl)sulfane typically involves the reaction of 2-propoxynaphthalene with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-propoxynaphthalene is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl(2-propoxynaphthalen-1-yl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, methylthio derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl(2-propoxynaphthalen-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds. Its unique structure allows for the development of novel synthetic methodologies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce sulfur-containing functionalities
Mechanism of Action
The mechanism of action of Methyl(2-propoxynaphthalen-1-yl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can influence oxidative stress and cellular redox balance .
Comparison with Similar Compounds
Methyl(2-propoxynaphthalen-1-yl)sulfane can be compared with other similar compounds, such as:
Methyl(2-methoxynaphthalen-1-yl)sulfane: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
Methyl(2-ethoxynaphthalen-1-yl)sulfane: Contains an ethoxy group, which affects its solubility and chemical behavior.
Methyl(2-butoxynaphthalen-1-yl)sulfane:
The uniqueness of this compound lies in its specific balance of steric and electronic properties, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-methylsulfanyl-2-propoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-3-10-15-13-9-8-11-6-4-5-7-12(11)14(13)16-2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLLKIVGISNHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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